11-Keto Flunisolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Keto Flunisolide is a derivative of Flunisolide, which is a corticosteroid related to Prednisolone commonly used to treat allergic rhinitis .
Molecular Structure Analysis
The molecular formula of this compound is C24H29FO6 . The molecular weight is 432.48 . The structure is quite complex, with multiple rings and functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 583.8±50.0°C at 760 mmHg and a density of 1.3±0.1 g/cm3 . It’s also known that the compound is a white solid .Wissenschaftliche Forschungsanwendungen
Metabolic Insights and Clinical Observations
Flunisolide metabolizes extensively into a major metabolite, 6β,11β,16α,17α,21-penta-hydroxypregna-1,4-diene-3,20-dione 16,17-acetonide (6β-OH metabolite), which possesses corticoid activities significantly less potent than flunisolide itself. This metabolic transformation explains why flunisolide can be administered via nasal and inhalation routes in therapeutically effective doses without significantly reducing adrenal function, emphasizing its favorable profile for topical applications (Chaplin et al., 1980).
Mechanism for Oxidative Defluorination
Research elucidates the oxidative defluorination of flunisolide, detailing how it is metabolized to various compounds through a multi-enzyme pathway, involving a cytochrome P-450-mediated monoxygenase and a cytochrome P-450-independent enzyme for converting the 6-keto metabolite to the 6β-OH metabolite. This pathway underlines the complex metabolism of flunisolide and its metabolites' reduced corticoid activity, which is crucial for minimizing systemic effects while maintaining local efficacy (Teitelbaum et al., 1981).
Pharmacokinetic Drug-Drug Interactions
Flunisolide's interactions in the context of pharmacokinetics and drug-drug interactions highlight the intricate balance of its metabolic pathways and the potential implications for clinical use, underscoring the importance of understanding these dynamics for optimizing therapeutic strategies without compromising safety (Lu et al., 2008).
Application in Allergic Rhinitis Treatment
Clinical trials have demonstrated the efficacy and safety of flunisolide in treating allergic rhinitis, offering significant relief from symptoms such as sneezing, nasal stuffiness, and secretions. These findings support its utility in managing seasonal allergies with minimal risk of adrenal suppression, thereby providing a reliable option for patients suffering from allergic rhinitis (Kammermeyer et al., 1977).
Insights into Fibroblast Growth
Research comparing the effects of 11β-hydroxy and 11-keto corticosteroids on fibroblast growth reveals differential impacts, shedding light on the nuanced roles these compounds play in cellular processes. This research may have implications for understanding how flunisolide and its metabolites influence tissue regeneration and repair, contributing to the broader knowledge of corticosteroid effects on cell growth and function (Berliner & Ruhmann, 1966).
Wirkmechanismus
The mechanism of action of 11-Keto Flunisolide is likely similar to that of Flunisolide, given that it’s a derivative. Flunisolide is a glucocorticoid receptor agonist. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4R,8S,9S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16,19-20,26H,8-11H2,1-4H3/t13?,14?,16-,19+,20?,22-,23-,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJDQDXOWURJBR-LKFRCWSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)C3C(C1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.